

Menthyl Anthranilate: Application Notes on Synthesis and Use as a Precursor

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Menthyl anthranilate, the ester of anthranilic acid and menthol, is a well-established UV filter in the cosmetics industry, valued for its ability to absorb UVA radiation.[1] Beyond this primary application, its molecular structure—featuring a reactive amino group, an aromatic ring, and a bulky chiral ester—presents opportunities for its use as a precursor in organic synthesis. The presence of the menthyl group can introduce chirality and modify the solubility and crystalline properties of downstream products, making it a potentially valuable starting material for novel bioactive molecules and functional materials.

These application notes provide detailed protocols for the synthesis of **menthyl anthranilate** and explore its potential as a synthetic precursor based on the known reactivity of the anthranilate scaffold.

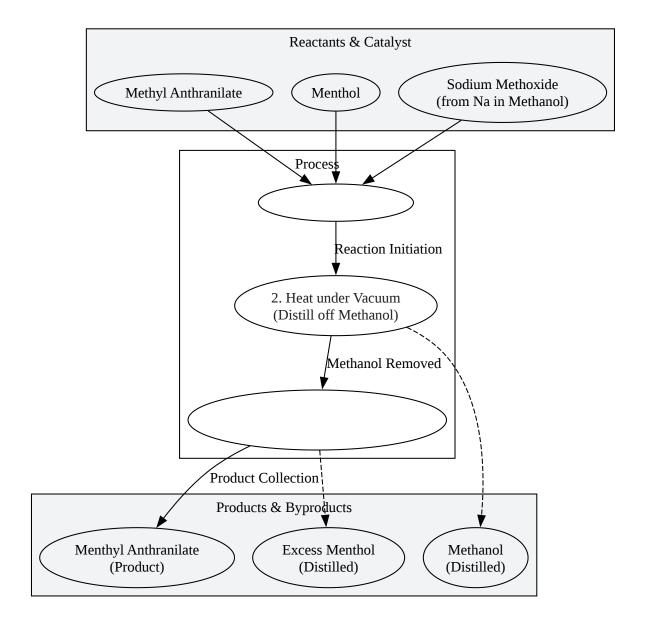
Synthesis of Menthyl Anthranilate

The primary route for synthesizing **menthyl anthranilate** is through the transesterification of a more volatile anthranilate ester, such as methyl anthranilate, with menthol. This method is advantageous as it avoids the difficult direct esterification of anthranilic acid, where the amino group can interfere with the reaction.[2]

Protocol 1: Synthesis via Transesterification



This protocol is adapted from the process described in U.S. Patent 2,170,185A.[1] The reaction involves the sodium methoxide-catalyzed transesterification of methyl anthranilate with menthol.



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Materials and Reagents:

- Sodium metal
- Anhydrous Methanol
- Menthol (natural or synthetic)
- · Methyl anthranilate

Equipment:

- Reaction flask equipped for distillation under partial vacuum
- · Heating mantle
- Distillation apparatus

Procedure:

- Catalyst Preparation: Dissolve sodium metal in anhydrous methanol to prepare a fresh solution of sodium methoxide.
- Reaction Setup: Add menthol to the sodium methoxide solution.
- Solvent Removal: Distill off the methanol to leave a solution of sodium mentholate in excess menthol.
- Transesterification: Add methyl anthranilate to the mixture.
- Methanol Distillation: Resume distillation under a partial vacuum at a temperature and pressure suitable to selectively distill off the methanol formed during the reaction. This drives the equilibrium towards the product.
- Product Distillation: Once all the methanol has been removed, increase the temperature and vacuum. A mixture of excess menthol and some methyl anthranilate will distill first, followed by the desired product, **menthyl anthranilate**.



Quantitative Data: The following table summarizes the quantities specified in the patent for a laboratory-scale synthesis.[1]

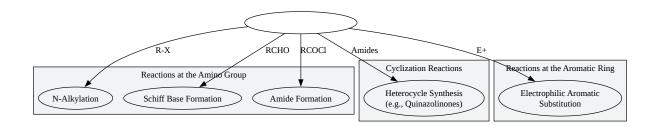
Reactant / Reagent	Quantity	Molar Ratio (approx.)
Sodium	2 g	1
Anhydrous Methanol	25 g	9
Menthol	390 g	29
Methyl Anthranilate	250 g	19

Product Characteristics:[1][3]

- Appearance: Colorless or pale yellow viscous oil with a bluish fluorescence.
- Boiling Point: 177-179 °C at 3 mm Hg.
- Specific Gravity: ~1.037 at 35 °C.

Menthyl Anthranilate as a Synthetic Precursor

While specific documented applications of **menthyl anthranilate** as a synthetic intermediate are limited, its structure contains several reactive sites. The chemistry of analogous anthranilate esters, particularly methyl anthranilate, serves as a strong indicator of its potential synthetic utility.





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Proposed Applications & Protocols

The following protocols are generalized and based on well-established reactions of methyl anthranilate and other aromatic amines. Researchers should perform stoichiometric calculations and optimize reaction conditions for the specific substrates used.

1. Reactions at the Amino Group: Schiff Base Formation

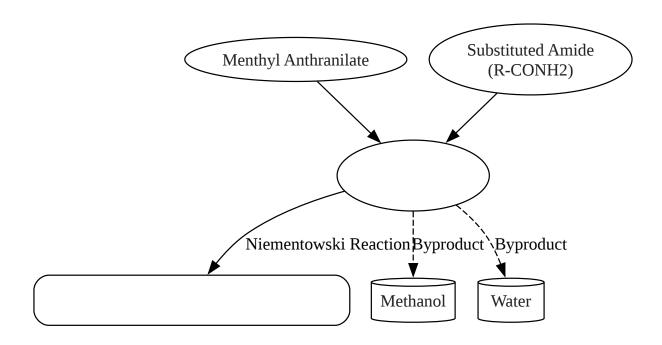
The primary amino group of **menthyl anthranilate** can readily condense with aldehydes or ketones to form imines, also known as Schiff bases. These compounds are widely used in perfumery and as intermediates for the synthesis of other nitrogen-containing molecules.[4]

General Protocol for Schiff Base Formation:

- Dissolve **menthyl anthranilate** (1 equivalent) in a suitable solvent (e.g., ethanol or toluene).
- Add the desired aldehyde or ketone (1-1.1 equivalents).
- Add a catalytic amount of an acid (e.g., acetic acid or p-toluenesulfonic acid).
- Heat the mixture to reflux, often with a Dean-Stark apparatus to remove the water formed during the reaction.
- Monitor the reaction by TLC or GC until the starting material is consumed.
- Cool the reaction mixture, remove the solvent under reduced pressure, and purify the resulting Schiff base, typically by crystallization or chromatography.
- 2. Reactions Involving the Amino and Ester Groups: Heterocycle Synthesis

Methyl anthranilate is a known precursor for the synthesis of 4-quinazolinone derivatives via the Niementowski reaction.[5] It is highly probable that **menthyl anthranilate** would undergo a similar cyclization. Quinazolinones are a class of heterocyclic compounds with a broad range of biological activities, making them important scaffolds in drug discovery.





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General Protocol for Quinazolinone Synthesis:

- Mix menthyl anthranilate with a substituted amide or amidine.
- Heat the mixture, typically without a solvent, to a temperature range of 130-200 °C.
- The reaction proceeds with the elimination of water and menthol (or methanol if starting from methyl anthranilate).
- Monitor the reaction progress by TLC.
- Upon completion, the crude product can be purified by recrystallization from a suitable solvent.
- 3. Other Potential Transformations
- N-Alkylation: The amino group can be alkylated using alkyl halides or via reductive amination.[6][7] This would yield N-alkylated **menthyl anthranilate** derivatives. Care must be taken to control the degree of alkylation, as dialkylation is a possible side reaction.



- Benzyne Formation: While less practical than with methyl anthranilate due to the higher boiling point of the menthyl ester, diazotization of the amino group could theoretically generate a benzyne intermediate for use in cycloaddition reactions.[4]
- Electrophilic Aromatic Substitution: The amino and ester groups direct electrophilic substitution on the aromatic ring, primarily to the positions para and ortho to the activating amino group.

Summary of Potential Synthetic Applications

Reaction Type	Reagents	Product Class	Potential Utility
Schiff Base Formation	Aldehydes, Ketones	Imines (Schiff Bases)	Fragrance compounds, synthetic intermediates
Niementowski Reaction	Amides, Amidines	4-Quinazolinone derivatives	Bioactive molecules, pharmaceutical scaffolds
N-Alkylation	Alkyl halides, Aldehydes/Reducing agent	N-Alkyl Menthyl Anthranilates	Modification of physical/biological properties
Acylation	Acyl chlorides, Anhydrides	N-Acyl Menthyl Anthranilates (Amides)	Precursors for further cyclization, protecting groups

Conclusion

Menthyl anthranilate is a readily synthesizable molecule with significant, albeit largely unexplored, potential as a precursor in organic synthesis. The established protocol for its production via transesterification provides a reliable source of this chiral starting material. By leveraging the known reactivity of the anthranilate functional group, chemists can access a variety of derivatives, including Schiff bases, amides, and complex heterocyclic systems like quinazolinones. The incorporation of the menthyl moiety offers a strategic advantage for introducing chirality and tuning the physicochemical properties of target molecules, warranting further investigation into its synthetic applications.



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